molecular formula C15H22O2 B1584799 2-Ethylhexyl benzoate CAS No. 5444-75-7

2-Ethylhexyl benzoate

Cat. No. B1584799
CAS RN: 5444-75-7
M. Wt: 234.33 g/mol
InChI Key: UADWUILHKRXHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl benzoate, also known as benzoic acid, 2-ethylhexyl ester, is a compound with the molecular formula C15H22O2 . It is also referred to as Ethylhexyl benzoate and 2-Ethyl-1-hexanol benzoate . This compound belongs to the class of organic compounds known as benzoic acid esters .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexyl benzoate consists of 15 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C15H22O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethylhexyl benzoate is a colorless to pale yellow liquid . It is insoluble in water but soluble in ethyl ether . Its density is 0.963g/cm3 . The molecular weight is 250.3334 and the boiling point is 313.1ºC at 760mmHg .

Scientific Research Applications

2-Ethylhexyl Benzoate: A Comprehensive Analysis of Scientific Research Applications

Cosmetics and Personal Care: 2-Ethylhexyl benzoate is widely utilized in the cosmetics industry due to its solubility and stability, making it an excellent emollient and skin conditioning agent. It is commonly included in formulations such as makeup, lotions, creams, and sunscreens .

Sunscreen Agent: This compound is also known as padimate O and is approved by both the US Food and Drug Administration (FDA) and the European Union (EU) as a sunscreen agent in cosmetic products at concentrations up to 8% .

Plasticizer: 2-Ethylhexyl benzoate serves as a plasticizer, enhancing the flexibility and durability of materials .

Solvent: It acts as a solvent in various applications due to its ability to dissolve other substances effectively .

Emulsion Stabilizer: In the production of emulsions, 2-Ethylhexyl benzoate helps stabilize the mixture, preventing the separation of ingredients .

Dispersing Agent: This compound is used as a dispersing agent to evenly distribute particles within a liquid, which is crucial in formulations like paints and coatings .

Thermodynamic Properties: 2-Ethylhexyl benzoate has been evaluated for its thermodynamic properties, which are critical for understanding its behavior in different environments and applications .

Biotransformation Studies: Research has been conducted on the biotransformation of 2-Ethylhexyl benzoate, identifying metabolites and understanding its metabolic pathways .

Mechanism of Action

While the exact mechanism of action for 2-Ethylhexyl benzoate is not specified in the search results, similar compounds such as 2-Ethylhexyl 4-(dimethylamino)benzoate are known to function as organic UV filters, widely used in the preparation of sunscreens and ultrathin films of acrylates .

Safety and Hazards

2-Ethylhexyl benzoate is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . Harmful products of combustion include CO and CO2 .

Future Directions

While specific future directions for 2-Ethylhexyl benzoate are not mentioned in the search results, it is noted that researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact . Alternative ingredients and formulations are being explored to provide effective sun protection while minimizing potential risks .

properties

IUPAC Name

2-ethylhexyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADWUILHKRXHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041654
Record name 2-Ethylhexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless clear oily liquid; Ethereal aroma
Record name Benzoic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Ethylhexyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.963-0.973 (20°)
Record name 2-Ethylhexyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethylhexyl benzoate

CAS RN

5444-75-7
Record name Ethylhexyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5444-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ethylhexyl benzoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Ethylhexyl benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLHEXYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63ZWW1A13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In analogy to the procedure carried out in example 1, 12 mol of 2-ethylhexanol were reacted with 8 mol of benzoic acid and tetrabutyl titanate. Distillation (3 mbar, overhead temperature 134° C.) gives 2-ethylhexyl benzoate in a purity, determined by gas chromatography, of 99.7%.
Quantity
12 mol
Type
reactant
Reaction Step One
Quantity
8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl benzoate
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl benzoate
Reactant of Route 3
Reactant of Route 3
2-Ethylhexyl benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Ethylhexyl benzoate
Reactant of Route 5
Reactant of Route 5
2-Ethylhexyl benzoate
Reactant of Route 6
Reactant of Route 6
2-Ethylhexyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.